(1h-Pyrazol-3-yl)methanamine
Overview
Description
(1H-Pyrazol-3-yl)methanamine is a heterocyclic organic compound with the molecular formula C4H7N3 It is characterized by a pyrazole ring attached to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrazol-3-yl)methanamine typically involves the reaction of pyrazole with formaldehyde and ammonia. The process can be summarized as follows:
Formation of Pyrazole: Pyrazole is synthesized through the cyclization of hydrazine with 1,3-dicarbonyl compounds.
Aminomethylation: The pyrazole is then reacted with formaldehyde and ammonia under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent contamination and ensure consistency.
Chemical Reactions Analysis
Types of Reactions: (1H-Pyrazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Pyrazole derivatives with various functional groups.
Reduction: Amine derivatives with altered functional groups.
Substitution: Substituted pyrazole compounds with different alkyl or acyl groups.
Scientific Research Applications
(1H-Pyrazol-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1H-Pyrazol-3-yl)methanamine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
- 1H-Pyrazole-3-methanamine
- 1-Methyl-1H-pyrazol-3-yl)methanamine
- 3-(Aminomethyl)pyrazole
Comparison: (1H-Pyrazol-3-yl)methanamine is unique due to its specific structure, which allows for versatile chemical reactions and potential applications. Compared to similar compounds, it offers distinct reactivity and biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1H-pyrazol-5-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c5-3-4-1-2-6-7-4/h1-2H,3,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSPNYLFKSTATA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428080 | |
Record name | 1-(1H-Pyrazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37599-58-9 | |
Record name | 1-(1H-Pyrazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazol-3-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do (1H-Pyrazol-3-yl)methanamine derivatives interact with their target and what are the downstream effects?
A1: While the provided abstracts don't explicitly describe the binding mechanism, they highlight that substituted (1H-Pyrazol-3-yl)methanamines act as type II calcimimetics. [] This suggests they bind to the calcium-sensing receptor (CaSR), mimicking the effects of calcium. This binding ultimately leads to the inhibition of parathyroid hormone (PTH) secretion, offering a potential therapeutic strategy for secondary hyperparathyroidism. []
Q2: Can you elaborate on the structure-activity relationship (SAR) of (1H-Pyrazol-3-yl)methanamines and how structural modifications affect their potency as calcimimetics?
A2: The research indicates that introducing a pyrazole ring significantly influences the activity of these compounds. [] Specifically, a study focusing on ring-constrained analogs of a known calcimimetic, R-568, found that incorporating a pyrazole ring led to the development of compound 15, exhibiting promising efficacy in a rat model. [] This highlights the importance of the pyrazole moiety and its specific substitution pattern for potent calcimimetic activity. Further exploration of various substituents on the pyrazole and methanamine moieties could unveil a more detailed SAR profile, guiding the development of even more potent and selective calcimimetics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.